
Benzoic acid, 4-(1-hydroxy-3-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(1-hydroxy-3-butenyl)- is a derivative of benzoic acid, characterized by the presence of a hydroxy group and a butenyl side chain. This compound belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields such as food, cosmetics, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid, 4-(1-hydroxy-3-butenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with butenyl alcohol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological approaches. For instance, microorganisms such as Escherichia coli can be genetically engineered to produce 4-hydroxybenzoic acid, which can then be further modified to introduce the butenyl side chain. This method is advantageous due to its environmental friendliness and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(1-hydroxy-3-butenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 4-(1-oxo-3-butenyl)benzoic acid.
Reduction: Formation of 4-(1-hydroxybutyl)benzoic acid.
Substitution: Formation of 4-(1-hydroxy-3-butenyl)benzoic acid derivatives with various substituents.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(1-hydroxy-3-butenyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance polymers and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(1-hydroxy-3-butenyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in metabolic processes, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: A precursor to benzoic acid, 4-(1-hydroxy-3-butenyl)-, known for its antimicrobial and preservative properties.
Salicylic acid: Another hydroxybenzoic acid with anti-inflammatory and keratolytic properties.
Vanillic acid: Known for its antioxidant and antimicrobial activities
Uniqueness
Benzoic acid, 4-(1-hydroxy-3-butenyl)- is unique due to the presence of both a hydroxy group and a butenyl side chain, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
174831-61-9 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
4-(1-hydroxybut-3-enyl)benzoic acid |
InChI |
InChI=1S/C11H12O3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h2,4-7,10,12H,1,3H2,(H,13,14) |
Clave InChI |
LHYZEPWSMCRKSO-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C1=CC=C(C=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



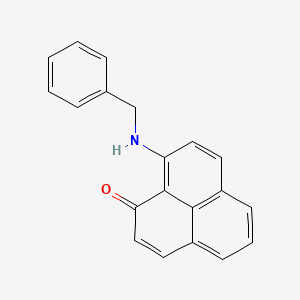

![1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12548910.png)
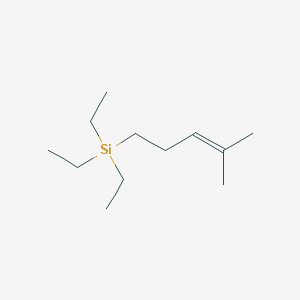
![3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12548920.png)


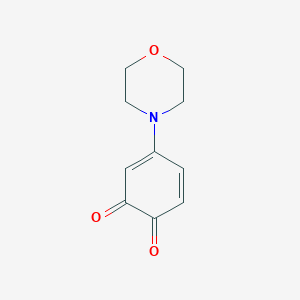
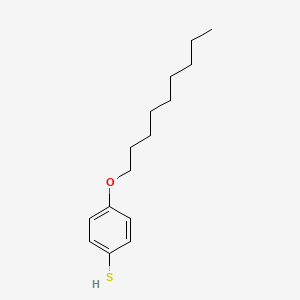
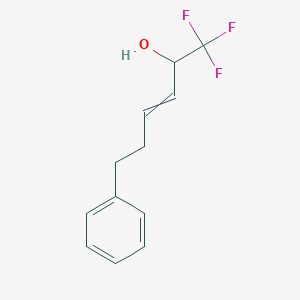
![1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea](/img/structure/B12548975.png)
![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)

